molecular formula C15H13ClN2O2S B5693576 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide

4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide

Cat. No. B5693576
M. Wt: 320.8 g/mol
InChI Key: HDQMOVYHGKXMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide, also known as CMT-3, is a synthetic compound that belongs to the class of thioamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide involves the inhibition of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cell signaling pathways. By inhibiting PTPs, 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide disrupts the signaling pathways that are crucial for the survival and growth of cancer cells. Additionally, 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting MMPs, 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide prevents the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including PTPs and MMPs, as mentioned above. Additionally, 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to induce oxidative stress, which is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of cells to detoxify them. This oxidative stress can lead to DNA damage and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for PTPs and MMPs. This specificity allows for the targeted inhibition of these enzymes, which is crucial for studying their role in cancer progression. Additionally, 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have low toxicity in normal cells, which is important for studying its effects on cancer cells without causing harm to healthy cells.
One of the limitations of using 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have low bioavailability, which means that it may not be effective in treating cancer when administered orally.

Future Directions

There are several future directions for the research of 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. One direction is to investigate the potential of 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to develop more effective formulations of 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to understand the long-term effects of 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide on normal cells and tissues. Finally, the development of more specific inhibitors of PTPs and MMPs could provide new insights into the role of these enzymes in cancer progression.
Conclusion:
In conclusion, 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a synthetic compound that has shown great potential in scientific research, particularly in the field of cancer research. Its specificity for PTPs and MMPs, as well as its ability to induce apoptosis and inhibit angiogenesis, make it a promising candidate for cancer therapy. However, further studies are needed to fully understand its mechanism of action and to develop more effective formulations.

Synthesis Methods

The synthesis of 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline to produce 4-chloro-N-(3-methoxyphenyl)benzamide. This intermediate is then reacted with thiourea to produce 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. The overall synthesis method is shown in Figure 1.

Scientific Research Applications

4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for the growth and spread of cancer cells.

properties

IUPAC Name

4-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-20-13-4-2-3-12(9-13)17-15(21)18-14(19)10-5-7-11(16)8-6-10/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQMOVYHGKXMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.